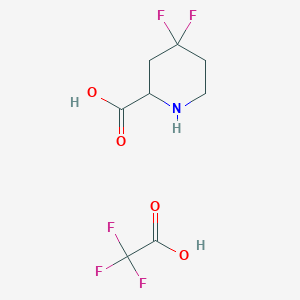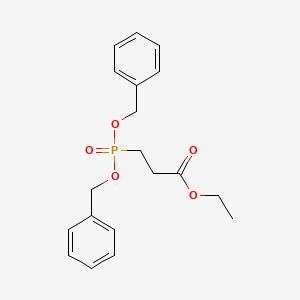
(R)-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C15H14O4. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Benzylation: The hydroxyl group of 4-hydroxybenzaldehyde is protected by benzylation, forming 4-(benzyloxy)benzaldehyde.
Aldol Reaction: The benzaldehyde undergoes an aldol reaction with a suitable aldehyde or ketone to form the corresponding aldol product.
Oxidation: The aldol product is then oxidized to form the desired ®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid.
Industrial Production Methods
Industrial production methods for ®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ®-2-(4-(benzyloxy)phenyl)-2-oxoacetic acid.
Reduction: Formation of ®-2-(4-(benzyloxy)phenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and hydroxyacetic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid: The enantiomer of the compound with similar chemical properties but different biological activities.
4-(benzyloxy)phenylacetic acid: Lacks the hydroxy group, leading to different reactivity and applications.
2-(4-(benzyloxy)phenyl)acetic acid: Similar structure but without the hydroxy group, affecting its chemical behavior.
Uniqueness
®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid is unique due to its chiral nature and the presence of both benzyloxy and hydroxyacetic acid functional groups. This combination imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H14O4/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,17,18)/t14-/m1/s1 |
InChI Key |
ONUIVMPUJMCSLI-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


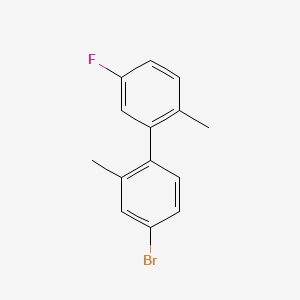

![4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14022424.png)
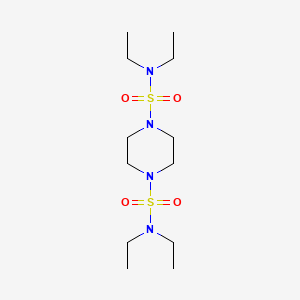
![N-(2-(bis(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14022431.png)
![1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B14022441.png)

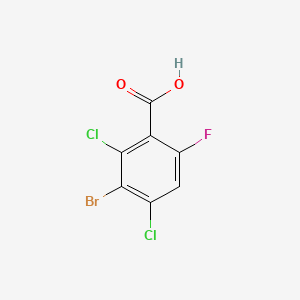
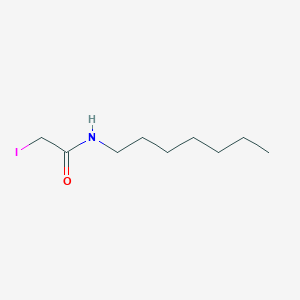
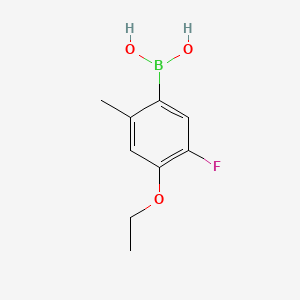
![2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022468.png)
![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)
